![molecular formula C8H13N3 B3029244 2-Tert-butylpyrimidin-5-amine CAS No. 59950-55-9](/img/structure/B3029244.png)
2-Tert-butylpyrimidin-5-amine
Overview
Description
2-Tert-butylpyrimidin-5-amine is a chemical compound that is not directly mentioned in the provided papers. However, the papers discuss related compounds and methodologies that could be relevant to the synthesis and properties of 2-tert-butylpyrimidin-5-amine. For instance, the synthesis of 2-amino-5-tert-butylpyridine is described, which shares structural similarities with 2-tert-butylpyrimidin-5-amine .
Synthesis Analysis
The synthesis of related compounds involves the use of tert-butanesulfinamide as a chiral amine reagent for the asymmetric synthesis of amines . This method typically includes condensation with a carbonyl compound, nucleophile addition, and cleavage of the tert-butanesulfinyl group . Another approach for synthesizing pyrimidine derivatives involves the condensation of amidines with alpha,beta-unsaturated alpha-cyanoketones . Although these methods are not directly applied to 2-tert-butylpyrimidin-5-amine, they could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of compounds similar to 2-tert-butylpyrimidin-5-amine, such as 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine, has been determined by single-crystal X-ray diffraction . This technique could be used to elucidate the molecular structure of 2-tert-butylpyrimidin-5-amine, providing insights into its three-dimensional conformation and potential intermolecular interactions.
Chemical Reactions Analysis
The papers do not provide specific reactions for 2-tert-butylpyrimidin-5-amine, but they do discuss reactions involving tert-butyl groups and imines . For example, N-tert-butanesulfinyl imines are used as intermediates in asymmetric synthesis and can undergo nucleophilic addition followed by cleavage of the tert-butanesulfinyl group . These reactions could be relevant to the chemical behavior of 2-tert-butylpyrimidin-5-amine.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-tert-butylpyrimidin-5-amine are not directly discussed in the papers. However, the synthesis of 2-amino-5-tert-butylpyridine, a structurally related compound, has been shown to have improved physicochemical properties over 4-tert-butylaniline, suggesting that the tert-butyl group can influence drug-like properties . This information could be indicative of the properties of 2-tert-butylpyrimidin-5-amine, such as solubility, stability, and reactivity.
Scientific Research Applications
Histamine H4 Receptor Ligands
A series of 2-aminopyrimidines, including compounds related to 2-tert-butylpyrimidin-5-amine, have been studied as ligands for the histamine H4 receptor (H4R). These compounds, derived from pyrimidine hits identified in high-throughput screening (HTS), were optimized for potency, leading to potent compounds active as anti-inflammatory agents and antinociceptive agents in animal models. This suggests the potential of H4R antagonists in pain management (Altenbach et al., 2008).
Amination Studies
The amination of pyrimidine derivatives, including 4-tert-butylpyrimidine, has been explored, showing that the extent of the SN(ANRORC) mechanism in amination largely depends on various factors such as the use of ammonium salts. The study of amination in apolar solvents provided insights into the composition of σ-adduct mixtures and open-chain intermediates (Breuker & Plas, 1983).
Mass Spectrometry Analysis
Research on isomeric tert-butylpyrimidines, including 2-, 4-, and 5-tert-butylpyrimidines, focused on electron-impact induced fragmentation. The study highlighted the importance of the tert-butyl group's position relative to annular nitrogen atoms in influencing fragmentation patterns, which is crucial for understanding the mass spectrometric behavior of these compounds (Herbert et al., 1983).
Synthesis of Heterocyclic β-Amino Acids
Research has been conducted on the synthesis of β-amino-5-pyrimidinepropanoic ester and its transformation into free amino acid and N-protected β-amino acid derivatives. This work demonstrates the utility of tert-butylpyrimidine derivatives in peptide and peptidomimic synthesis (Bovy & Rico, 1993).
Preparation of Deoxycytidine Kinase Inhibitors
A key intermediate in the preparation of deoxycytidine kinase (dCK) inhibitors, which are important in cancer therapy, was synthesized from a tert-butylpyrimidine derivative. This process demonstrates the relevance of such compounds in the development of therapeutic agents (Zhang et al., 2009).
Glycosylation Reactions
2,4,6-Tri-tert-butylpyrimidine (TTBP), a sterically hindered base related to tert-butylpyrimidine, has been identified as an effective and cost-efficient alternative for use in glycosylation reactions, highlighting its utility in synthetic chemistry (Crich et al., 2001).
Versatile Intermediates for Asymmetric Synthesis
N-tert-Butanesulfinyl imines, potentially derived from tert-butylpyrimidines, have been identified as versatile intermediates for the asymmetric synthesis of amines. This method enables the efficient synthesis of a wide range of enantioenriched amines, important in pharmaceuticals and chemical synthesis (Ellman et al., 2002).
Safety and Hazards
Future Directions
While specific future directions for 2-Tert-butylpyrimidin-5-amine are not available, research on pyrimidines suggests potential for the development of new pyrimidines as anti-inflammatory agents . Detailed structure-activity relationship (SAR) analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
properties
IUPAC Name |
2-tert-butylpyrimidin-5-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-8(2,3)7-10-4-6(9)5-11-7/h4-5H,9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTIPLKFFZLCAFN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=C(C=N1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60655515 | |
Record name | 2-tert-Butylpyrimidin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60655515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Tert-butylpyrimidin-5-amine | |
CAS RN |
59950-55-9 | |
Record name | 2-tert-Butylpyrimidin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60655515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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